molecular formula C9H11ClN2O B1530204 2-Amino-2-(3-chlorophenyl)propanamide CAS No. 1183329-49-8

2-Amino-2-(3-chlorophenyl)propanamide

Cat. No. B1530204
M. Wt: 198.65 g/mol
InChI Key: RIOJSUAJIUTKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-(3-chlorophenyl)propanamide” is a compound with the CAS Number: 1183329-49-8 . It has a molecular weight of 198.65 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(3-chlorophenyl)propanamide” includes a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

“2-Amino-2-(3-chlorophenyl)propanamide” is a compound with a molecular weight of 198.65 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis of Bio-functional Hybrid Molecules

  • Scientific Field: Organic Chemistry
  • Application Summary: “2-Amino-2-(3-chlorophenyl)propanamide” is used in the synthesis of a bio-functional hybrid molecule by reacting it with naproxen .
  • Methods of Application: The reaction between 2-(3-chlorophenyl)ethan-1-amine and naproxen resulted in the formation of the hybrid molecule .
  • Results: The newly obtained hybrid molecule was fully characterized using various spectroscopic techniques, including 1H, 13C NMR, UV, IR, and mass spectral data .

Synthesis of Chlorine-containing Ibuprofen Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “2-Amino-2-(3-chlorophenyl)propanamide” is used in the synthesis of a chlorine-containing ibuprofen derivative .
  • Methods of Application: The compound was synthesized for the first time in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride .
  • Results: The newly obtained chlorine-containing ibuprofen derivative was fully analyzed and characterized using 1H-, 13C-NMR, UV, and mass spectral data .

Safety And Hazards

The safety information for “2-Amino-2-(3-chlorophenyl)propanamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-2-(3-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-9(12,8(11)13)6-3-2-4-7(10)5-6/h2-5H,12H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOJSUAJIUTKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3-chlorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(3-chlorophenyl)propanamide
Reactant of Route 2
2-Amino-2-(3-chlorophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-Amino-2-(3-chlorophenyl)propanamide
Reactant of Route 4
2-Amino-2-(3-chlorophenyl)propanamide
Reactant of Route 5
2-Amino-2-(3-chlorophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-Amino-2-(3-chlorophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.